S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate
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Overview
Description
S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate: is an organic compound with the molecular formula C26H36OS . It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 4-butylphenyl group, and the carboxyl group is esterified with a 4-nonylbenzene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-nonylbenzene and 4-butylphenyl groups. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxyl group, followed by the addition of the alcohol (4-nonylbenzene) and the thiol (4-butylphenyl) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and catalysts .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of drugs and therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants and lubricants .
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
S-(4-Butylphenyl) 4-butylbenzenecarbothioate: Similar structure but with a butyl group instead of a nonyl group.
S-(4-Butylphenyl) 4-ethylbenzenecarbothioate: Similar structure but with an ethyl group instead of a nonyl group.
Uniqueness: S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butyl and nonyl groups enhances its hydrophobicity and potential interactions with lipid membranes .
Properties
CAS No. |
61518-85-2 |
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Molecular Formula |
C26H36OS |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-nonylbenzenecarbothioate |
InChI |
InChI=1S/C26H36OS/c1-3-5-7-8-9-10-11-13-23-14-18-24(19-15-23)26(27)28-25-20-16-22(17-21-25)12-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI Key |
BVULTECMIURQAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
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